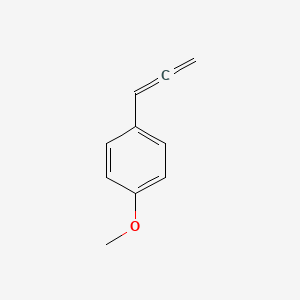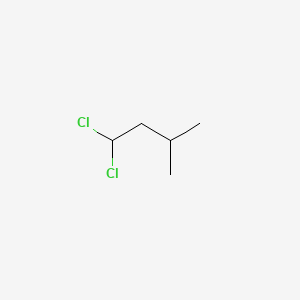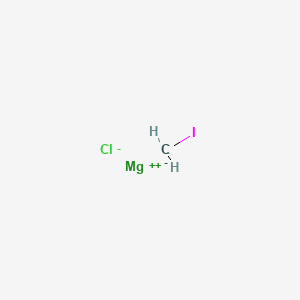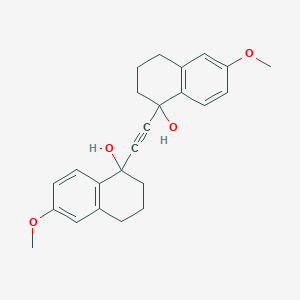
1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is a complex organic compound characterized by its unique structure, which includes two 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol units connected by an ethyne (acetylene) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and a suitable acetylene derivative.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NaH in DMF with alkyl halides at 0°C to room temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials science, the compound’s electronic properties, such as conjugation and electron delocalization, play a crucial role in its function as a semiconductor or light-emitting material.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Ethyne-1,2-diylbis(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol): Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is unique due to its specific substitution pattern and the presence of an ethyne linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6321-76-2 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-[2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)ethynyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C24H26O4/c1-27-19-7-9-21-17(15-19)5-3-11-23(21,25)13-14-24(26)12-4-6-18-16-20(28-2)8-10-22(18)24/h7-10,15-16,25-26H,3-6,11-12H2,1-2H3 |
Clé InChI |
MHOMBPPRCDOIMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CCC2)(C#CC3(CCCC4=C3C=CC(=C4)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


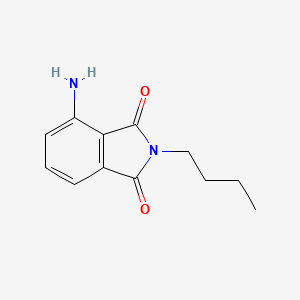
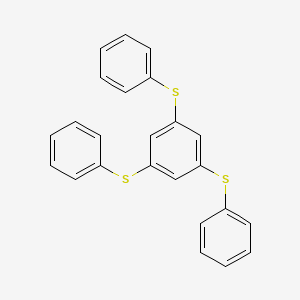
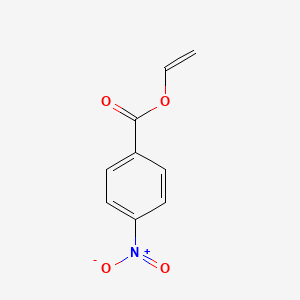
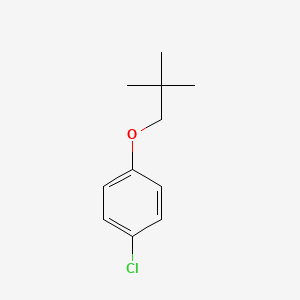

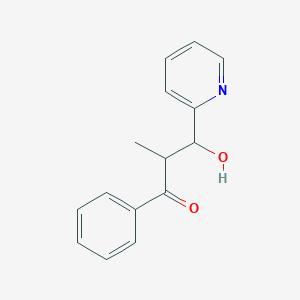
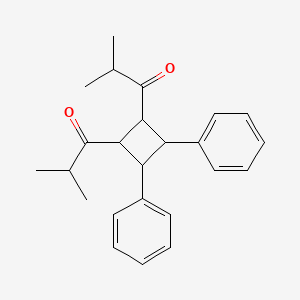
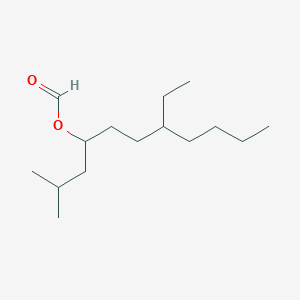
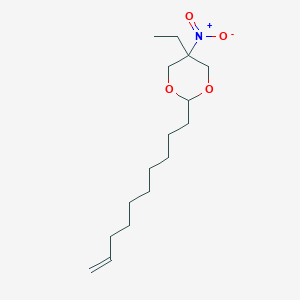
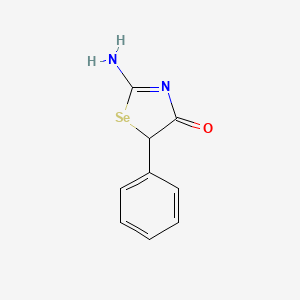
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
